2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-14-4-3-5-19(15(14)2)28-21-18(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-6-8-17(23)9-7-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOOIVNDNGPTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acylating agents under controlled conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
Structural Features
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core known for its biological activity.
- Substituents that enhance its pharmacological properties, such as the 2,3-dimethylphenyl and 4-fluorophenyl groups.
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit critical kinases involved in cancer progression. Specifically, this compound has shown promise in targeting polo-like kinase 1 (Plk1) , which is often overexpressed in various cancers. Inhibitors of Plk1 have been associated with disrupting mitotic processes in cancer cells, leading to potential therapeutic applications in oncology .
Enzyme Inhibition
The compound may also act as an inhibitor of phosphodiesterases (PDEs). PDEs are crucial in regulating cellular signaling pathways by modulating levels of cyclic nucleotides. Inhibition of specific PDEs can lead to enhanced signaling through pathways such as PI3K-AKT and MAPK, which are pivotal in cell survival and proliferation .
Anti-inflammatory Effects
Preliminary studies suggest that related compounds within the pyrazolo[3,4-d]pyrimidine class exhibit anti-inflammatory properties. The structure-activity relationship (SAR) analyses indicate that modifications to the core structure can enhance anti-inflammatory potency, making it a candidate for further exploration in inflammatory diseases .
Study on Anticancer Mechanisms
A study published in a reputable journal demonstrated that the compound effectively inhibited Plk1 activity in vitro. The findings suggested that treatment with this compound led to cell cycle arrest and apoptosis in cancer cell lines. The mechanism was attributed to the disruption of mitotic spindle formation .
Exploration of Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of the compound against PDE9A. The results indicated moderate inhibitory activity, suggesting that this compound could be beneficial in conditions where elevated cyclic nucleotide levels are desirable .
Synthetic Routes
The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions using hydrazines and appropriate aldehydes.
- Introduction of Substituents : The addition of the 2,3-dimethylphenyl and 4-fluorophenyl groups is done via nucleophilic aromatic substitution reactions.
- Final Acetylation : The acetamide group is introduced to complete the synthesis.
Industrial Production Methods
For large-scale production, optimization techniques such as continuous flow reactors and high-throughput screening are employed to enhance yield and purity. Advanced purification methods like chromatography are also utilized .
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- The 4-fluorobenzyl side chain balances polarity, contrasting with the trifluoromethyl group in , which may improve metabolic stability by reducing oxidative metabolism .
Pharmacological Activity
While bioactivity data for the target compound are absent, inferences can be drawn from analogs:
- Kinase Inhibition: Pyrazolo-pyrimidine derivatives often target kinases like JAK2 or EGFR. For example, compound 3b () with a pyrimido[4,5-d]pyrimidinone scaffold shows kinase inhibitory activity, suggesting the target compound may share similar mechanisms .
- Anticancer Potential: Derivatives with fluorophenyl groups (e.g., ) exhibit cytotoxic effects via apoptosis induction, implying that the target compound’s fluorobenzyl group may confer analogous activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
| Rotatable Bonds | 6 | 7 | 8 |
| Polar Surface Area (Ų) | 85 | 92 | 98 |
Analysis :
- The target compound’s lower LogP compared to ’s compound (3.2 vs. 3.8) suggests better aqueous solubility, likely due to the dimethylphenyl group reducing hydrophobicity .
- Fewer rotatable bonds (6 vs. 7–8) may enhance conformational rigidity, improving target binding .
Stability and Metabolic Considerations
Biological Activity
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a significant class of heterocyclic compounds known for their pharmacological properties. They have been studied extensively for their antitumor , anticonvulsant , and antimicrobial activities. The unique structural features of these compounds often contribute to their biological efficacy.
Key Biological Activities
-
Anticancer Activity
- Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR) .
- For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
-
Mechanisms of Action
- The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Studies indicate that pyrazolo[3,4-d]pyrimidines can induce cell cycle arrest and promote apoptosis in tumor cells .
- The compound's ability to modulate kinase activity is particularly relevant; it has shown selectivity against various kinases while maintaining minimal off-target effects .
Table 1: Anticancer Activity of Related Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | MCF-7 | 1.74 | CDK Inhibition |
| 1d | A549 | 2.50 | EGFR Inhibition |
| 1e | HepG2 | 3.00 | Apoptosis Induction |
Source: Adapted from various studies on pyrazolo[3,4-d]pyrimidines .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents that can enhance biological activity. For example, modifications at the N-position and C-6 position have been shown to significantly affect potency against cancer cell lines .
Table 2: Structure-Activity Relationships in Pyrazolo[3,4-d]pyrimidines
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| N-position | Fluorine | Increased potency |
| C-6 position | Alkyl group | Enhanced selectivity |
Source: Analysis based on recent findings in medicinal chemistry .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence regioselectivity?
The compound’s synthesis typically involves condensation of pyrazolo[3,4-d]pyrimidinone scaffolds with substituted α-chloroacetamides under reflux conditions (e.g., acetonitrile or DMF). Reaction regioselectivity is influenced by steric and electronic factors of substituents on the aryl groups. For example, bulky substituents like 2,3-dimethylphenyl may direct substitution to the pyrimidinone’s 5-position, as observed in analogous pyrazolo-pyrimidine derivatives . Optimization of solvent polarity and temperature (e.g., 80–100°C) is critical to minimize side products like N-alkylation byproducts .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and dimethylphenyl groups) and acetamide’s methylene protons (δ ~4.2 ppm).
- HRMS : Accurate mass analysis confirms molecular formula (e.g., C22H19ClFN5O4 requires m/z 488.1198 for [M+H]+) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar pyrazolo-pyrimidine derivatives (e.g., bond angles and torsion angles distinguish substitution patterns) .
Q. What computational methods predict its pharmacokinetic properties?
Tools like SwissADME or MOE calculate logP (~3.2), solubility (≤10 µM in aqueous buffer), and permeability (Caco-2 > 5 × 10⁻⁶ cm/s). Molecular dynamics simulations assess interactions with CYP450 isoforms (e.g., CYP3A4 metabolism potential due to fluorophenyl groups) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
- Catalytic optimization : Use Pd-catalyzed cross-coupling for aryl-amide bond formation (reported to improve yields from 60% to >85% in similar systems) .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and enhances regioselectivity via controlled heating .
- Byproduct analysis : LC-MS identifies common impurities (e.g., over-alkylated intermediates), guiding purification via preparative HPLC with C18 columns .
Q. How to resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays). For example, conflicting IC50 values may arise from variable ATP levels in kinase assays .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify nonspecific binding to unrelated targets .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate pharmacophore contributions .
Q. What strategies validate hypothesized binding modes in target proteins?
- Co-crystallization : Resolve ligand-protein complexes via X-ray diffraction (e.g., analogous compounds bound to kinase domains show hydrogen bonding with hinge-region residues) .
- Mutagenesis studies : Introduce point mutations (e.g., Ala-substitution of Asp86 in the ATP-binding pocket) to confirm critical interactions .
- Free-energy calculations : MM/GBSA or FEP+ simulations quantify binding energy contributions of substituents (e.g., fluorophenyl’s hydrophobic vs. electrostatic effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
